Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate

Physicochemical Properties Solubility Formulation

Researchers seeking to diversify 1,8-naphthyridine scaffolds often find generic analogs lacking sufficient functional handles. Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate (CAS 1186189-29-6) provides three reactive sites for systematic derivatization, enabling rapid SAR exploration. • Sequential SNAr at C-2 and C-4 chlorine atoms enables systematic library synthesis of 2,4-disubstituted carboxamides (Di Braccio et al., 1994). • 3-Ethyl ester offers an additional derivatization handle for medicinal chemistry and agrochemical research. Available in 10 mg to bulk quantities with ≥98% purity. Custom synthesis supported.

Molecular Formula C11H8Cl2N2O2
Molecular Weight 271.10 g/mol
CAS No. 1186189-29-6
Cat. No. B3218005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate
CAS1186189-29-6
Molecular FormulaC11H8Cl2N2O2
Molecular Weight271.10 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl
InChIInChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)7-8(12)6-4-3-5-14-10(6)15-9(7)13/h3-5H,2H2,1H3
InChIKeyPWRDEDIOVKMBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4-Dichloro-1,8-Naphthyridine-3-Carboxylate: Overview


Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate (CAS 1186189-29-6) is a heterocyclic compound with the molecular formula C₁₁H₈Cl₂N₂O₂ and a molecular weight of 271.10 g/mol . It serves as a key intermediate in the synthesis of 2,4-disubstituted 1,8-naphthyridine derivatives, which are explored for diverse pharmacological activities [1]. Its structure features two reactive chlorine atoms at the 2- and 4-positions and an ethyl ester at the 3-position on the 1,8-naphthyridine core, providing multiple sites for selective functionalization .

WorkflowDiverse 2,4-disubstituted naphthyridine library synthesis
Key FeatureTwo reactive chlorine atoms enable sequential substitution
Ester Handle3-ethyl ester supports further derivatization and solubility modulation

Why This Building Block Is Irreplaceable


Replacing ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate with a generic 1,8-naphthyridine derivative is not feasible due to the precise arrangement of its reactive centers. While compounds like 2,4-dichloro-1,8-naphthyridine (CAS 59514-89-5) offer two chlorine handles, they lack the carboxylate group essential for certain derivatizations and for modulating physicochemical properties . Conversely, common antibacterial agents like nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) contain a 3-carboxylate but have a distinct oxidation state and substitution pattern (4-oxo, 7-methyl) that precludes the same nucleophilic substitution chemistry at the 2- and 4-positions [1]. The specific combination of a 3-ethyl ester and two reactive chlorine atoms is what defines this compound's utility as a versatile, multi-functional scaffold for generating libraries of novel 1,8-naphthyridine derivatives, as demonstrated in the synthesis of diverse carboxamides [2].

Missing 3-carboxylate
Target: 3-ethyl ester provides functionalization and solubility modulation
Analog 2,4-dichloro-1,8-naphthyridine lacks ester, may limit derivatization scope
Oxo-substituted scaffold
Target: 2,4-dichloro pattern enables nucleophilic substitution
Nalidixic acid's 4-oxo/7-methyl may not support same reactivity

Selecting the Right Building Block: Evidence


Aqueous Solubility Comparison

Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate exhibits a calculated aqueous solubility of 0.13 g/L at 25°C . In contrast, its non-esterified analog, 2,4-dichloro-1,8-naphthyridine (CAS 59514-89-5), has a reported solubility of 0.24 g/L . This near two-fold difference highlights the impact of the 3-carboxylate ester on lipophilicity, which can influence its handling in aqueous reaction media and partition coefficients during purification.

Aqueous Solubility
Reported
0.13 g/L (target) vs 0.24 g/L (analog)
May influence solvent selection for reactions
Calculated values at 25°C; context-dependent
Physicochemical Properties Solubility Formulation

Efficiency in Compound Library Synthesis

Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate is the designated precursor for synthesizing a novel series of N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamides and N,N-dialkyl-2-(alkylamino/cycloalkylamino)-4-chloro-1,8-naphthyridine-3-carboxamides [1]. In a published study, 22 such compounds were successfully prepared from this key intermediate and subsequently tested [1]. This demonstrates its validated role in generating diverse compound libraries, whereas analogs like 2,4-dichloro-1,8-naphthyridine lack the 3-position functional handle necessary for creating analogous carboxamide derivatives [1].

Library Synthesis
Reported
22 novel carboxamide derivatives synthesized
Supports diversity-oriented derivatization
Published synthetic route; data to verify
Medicinal Chemistry Library Synthesis Drug Discovery

Bioactivity Gap vs. Nalidixic Acid

A direct head-to-head comparison of the antimicrobial activity of ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate against established 1,8-naphthyridine drugs like nalidixic acid is not available in the current literature. Nalidixic acid is a well-characterized inhibitor of bacterial DNA gyrase, and the 4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold is a known pharmacophore for this activity [1][2]. Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate lacks the 4-oxo group and thus is not expected to share this specific mechanism of action without further modification . Researchers should be aware that its primary value proposition is as a synthetic intermediate rather than a pre-validated bioactive compound.

Bioactivity Context
Class-level
No reported antibacterial data
Primary role is synthetic intermediate, not bioactive lead
Mechanism differs from nalidixic acid class
Antimicrobial Activity Structure-Activity Relationship Nalidixic Acid

Target Application Scenarios


Carboxamide Library Synthesis for Medicinal Chemistry

As demonstrated by Di Braccio et al. [1], this compound is the ideal starting material for creating libraries of 2,4-disubstituted 1,8-naphthyridine-3-carboxamides. The sequential substitution of the two chlorine atoms allows for the systematic exploration of structure-activity relationships (SAR) for anti-inflammatory or other therapeutic targets. This proven synthetic route provides a clear advantage over using less functionalized naphthyridines, offering a direct path to a diverse set of novel molecules.

Novel Herbicide and Fungicide Development

The broader class of 2,4-dichloro-1,8-naphthyridines has established utility as key intermediates in pesticide development, particularly for herbicides and fungicides [1]. Ethyl 2,4-dichloro-1,8-naphthyridine-3-carboxylate, with its additional carboxylate handle, represents a more versatile building block for this application. It allows for the introduction of diverse agronomically relevant side chains at three distinct positions (2, 3, and 4), enabling the synthesis of proprietary compounds for crop protection research.

Robust Synthetic Route Development

The compound's two chlorine atoms provide sequential, orthogonal reactivity for nucleophilic aromatic substitution (SNAr) [1]. The presence of the 3-ethyl ester further expands its utility for derivatization. This multi-functional nature makes it a valuable substrate for developing and optimizing robust, scalable synthetic processes. Process chemists can leverage its unique combination of reactive sites to design efficient routes to complex target molecules, where simpler analogs would fail.

Application
Selection Property
Validation Focus
Carboxamide library synthesis
Sequential chlorine substitution and ester handle
Reaction selectivity and derivative diversity
Agrochemical intermediate research
Multi-position derivatization (2,3,4)
Agrochemical activity screening
Process chemistry development
Orthogonal reactivity of chlorine atoms
Scalable synthetic route optimization
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